1-(ADAMANTAN-1-YL)-4-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}PIPERAZINE
Overview
Description
1-(ADAMANTAN-1-YL)-4-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}PIPERAZINE is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure combining adamantyl, piperazine, and triazolopyrimidine moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ADAMANTAN-1-YL)-4-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}PIPERAZINE typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the annulation of a pyrimidine moiety to a triazole ring.
Introduction of the Adamantyl Group: The adamantyl group is introduced via nucleophilic substitution reactions, where adamantyl halides react with piperazine derivatives.
Coupling with Piperazine: The final step involves coupling the adamantyl-piperazine intermediate with the triazolopyrimidine core under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(ADAMANTAN-1-YL)-4-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and triazolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or triazolopyrimidine rings .
Scientific Research Applications
1-(ADAMANTAN-1-YL)-4-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}PIPERAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YL)-4-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}PIPERAZINE involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar triazolopyrimidine core.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and methotrexate, which also exhibit anticancer activities.
Uniqueness
1-(ADAMANTAN-1-YL)-4-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}PIPERAZINE is unique due to its combination of adamantyl, piperazine, and triazolopyrimidine moieties, which contribute to its potent CDK2 inhibitory activity and broad-spectrum anticancer potential .
Properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c27-18(17-22-19-21-2-1-3-26(19)23-17)24-4-6-25(7-5-24)20-11-14-8-15(12-20)10-16(9-14)13-20/h1-3,14-16H,4-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVIQGDASUEJES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NN3C=CC=NC3=N2)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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